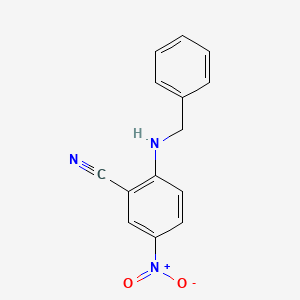

2-(Benzylamino)-5-nitrobenzonitrile

Descripción general

Descripción

2-(Benzylamino)-5-nitrobenzonitrile is a chemical compound that can be synthesized from 2-aminobenzonitriles. These compounds are versatile intermediates in organic chemistry and can be used to create a variety of heterocyclic structures and other complex molecules. The presence of the nitro group and the benzylamino moiety in the compound suggests that it has potential for further chemical transformations and could be a key intermediate in the synthesis of pharmaceuticals or other organic materials.

Synthesis Analysis

The synthesis of 2-aminobenzonitriles, which are precursors to compounds like 2-(Benzylamino)-5-nitrobenzonitrile, can be achieved through a one-pot reaction involving tert-butylnitrite (TBN)-mediated nitrosation followed by iron(III)-catalyzed C-C bond cleavage of 2-arylindoles. This method is notable for its use of an inexpensive iron(III) catalyst and its scalability to gram quantities, making it a practical approach for synthesizing 2-aminobenzonitriles .

Molecular Structure Analysis

The molecular structure of related compounds synthesized from 2-aminobenzonitriles has been elucidated using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS spectra, and elemental analysis. Additionally, the crystal structure of certain derivatives has been determined by X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of similar compounds .

Chemical Reactions Analysis

2-Aminobenzonitriles can undergo further chemical reactions to form novel compounds. For instance, heating 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst leads to the formation of 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. The reaction mechanism for these transformations has been proposed, which is valuable for understanding how such compounds can be manipulated to synthesize new molecules with potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Benzylamino)-5-nitrobenzonitrile and related compounds can be inferred from their structural features and the reactions they undergo. The presence of electron-withdrawing groups such as the nitro and nitrile functionalities suggests that these compounds would have distinct reactivity patterns, which could include susceptibility to nucleophilic attack or participation in electrophilic aromatic substitution reactions. The exact properties would depend on the specific substituents and their positions on the benzene ring .

Aplicaciones Científicas De Investigación

Synthesis Applications

Quinazolinone Synthesis : Nguyen Nha et al. (2022) describe a method coupling benzylamines and 2-nitrobenzonitriles using iron sulfide clusters, providing a novel pathway for synthesizing 2-aryl-4-quinazolinones, a compound structure related to 2-(Benzylamino)-5-nitrobenzonitrile (Nguyen Nha et al., 2022).

Benzoxazine Derivatives : Li et al. (2006) demonstrate the synthesis of 2H-3,1-benzoxazine derivatives, which includes heating 2-amino-5-nitrobenzonitrile with various ketones, a process relevant to the handling of 2-(Benzylamino)-5-nitrobenzonitrile (Li et al., 2006).

Tritium Labeling Agents : Branchini et al. (1992) discuss synthesizing a tritium-labeled tetrafluoro-substituted aryl azide photoaffinity labeling agent, starting from a compound structurally similar to 2-(Benzylamino)-5-nitrobenzonitrile (Branchini et al., 1992).

Antimalarial and Antibacterial Agents : Elslager et al. (1980) detail the reaction of 5-chloro-2-nitrobenzonitrile with various mercaptoheterocycles to create compounds with potential antimalarial and antibacterial effects, indicating a potential area of study for 2-(Benzylamino)-5-nitrobenzonitrile derivatives (Elslager et al., 1980).

Chemical Property Studies

- Molecular Structure Analysis : Graneek et al. (2018) conducted a study on 2- and 3-nitrobenzonitrile, providing insights into the structural impacts of substituents like the nitro group, which could be extrapolated to the structure of 2-(Benzylamino)-5-nitrobenzonitrile (Graneek et al., 2018).

Pharmaceutical Applications

- Metabotropic Glutamate Receptor Imaging : Lim et al. (2014) discuss the preparation of a PET imaging agent for the metabotropic glutamate subtype 5 receptor, starting from a compound related to 2-(Benzylamino)-5-nitrobenzonitrile (Lim et al., 2014).

Thermal Properties

- Thermochemical Studies : Roux et al. (2003) examine the enthalpies of combustion and sublimation of nitrobenzonitriles, providing relevant data that could be useful in understanding the thermal properties of 2-(Benzylamino)-5-nitrobenzonitrile (Roux et al., 2003).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(benzylamino)-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c15-9-12-8-13(17(18)19)6-7-14(12)16-10-11-4-2-1-3-5-11/h1-8,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBGADRPVXUZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101260692 | |

| Record name | 5-Nitro-2-[(phenylmethyl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85020-88-8 | |

| Record name | 5-Nitro-2-[(phenylmethyl)amino]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85020-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-[(phenylmethyl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

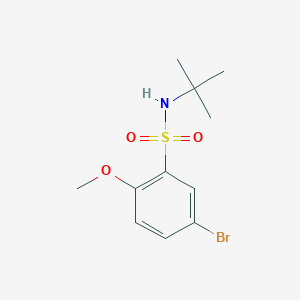

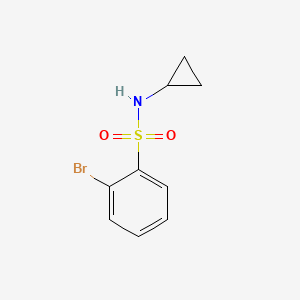

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one](/img/structure/B1277053.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)

![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)